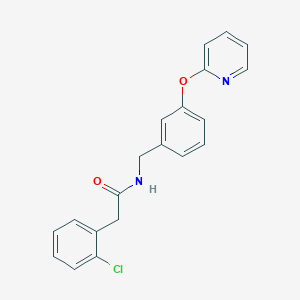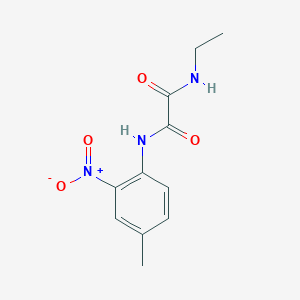![molecular formula C15H10F3NO4 B2840560 Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 886361-47-3](/img/structure/B2840560.png)
Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4’-nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs . The compound also contains a nitro group and a carboxylate group, which are common in many organic compounds .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including condensation, acylation, cyclization, and hydrolysis . Trifluoromethyl groups can be introduced into compounds through various methods, such as treatment with sulfur tetrafluoride . The synthesis process requires careful control of reaction conditions to ensure high yields .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a key component, contributing to the compound’s unique properties . The nitro group and carboxylate group also play significant roles in the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants. The trifluoromethyl group is known to undergo various reactions, including those involving carboxylic acids . The nitro group and carboxylate group would also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is known to have significant electronegativity . The compound’s molecular weight would be influenced by the presence of the trifluoromethyl, nitro, and carboxylate groups .科学的研究の応用
Organocatalysis in Transesterification
Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate has been investigated in the context of organocatalysis. A study by Ishihara et al. (2008) found that zwitterionic salts derived from related compounds were effective as organocatalysts for the transesterification of methyl carboxylates and alcohols, demonstrating its potential in facilitating chemical reactions (Ishihara, Niwa, & Kosugi, 2008).
Biodegradation and Environmental Applications
The compound's analogs have been studied for environmental applications, particularly in biodegradation. Bhushan et al. (2000) examined the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a compound structurally related to this compound, by Ralstonia sp. SJ98, indicating its potential role in environmental bioremediation (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Pharmaceutical Research
In pharmaceutical research, the compound's derivatives have been investigated for their biological activities. For instance, Küçükgüzel et al. (2003) synthesized diflunisal hydrazide-hydrazone derivatives, which included compounds structurally similar to this compound, and evaluated their antimicrobial and anticonvulsant activities (Küçükgüzel, Mazi, Şahin, Oztürk, & Stables, 2003).
Chemical Synthesis and Molecular Modification
The compound's derivatives have also been utilized in chemical synthesis and molecular modification. Shiina, Ibuka, and Kubota (2002) reported a new condensation reaction for synthesizing carboxylic esters, using compounds related to this compound, highlighting its role in the development of new synthetic methodologies (Shiina, Ibuka, & Kubota, 2002).
Optical and Electronic Applications
In the field of optical and electronic applications, compounds structurally related to this compound have been synthesized and studied. Meng, Natansohn, Barrett, and Rochon (1996) synthesized polymers containing nitrophenyl groups for reversible optical storage, demonstrating the potential of such compounds in advanced material science (Meng, Natansohn, Barrett, & Rochon, 1996).
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in transmetalation , a process where an organic group is transferred from boron to palladium .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to carbon-carbon bond formation, given its potential role in suzuki–miyaura coupling reactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4’-nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is currently unavailable. The compound’s molecular weight is 28122 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it might contribute to the formation of new carbon-carbon bonds .
Safety and Hazards
特性
IUPAC Name |
methyl 4-[4-nitro-3-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO4/c1-23-14(20)10-4-2-9(3-5-10)11-6-7-13(19(21)22)12(8-11)15(16,17)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRXACUJLBOGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

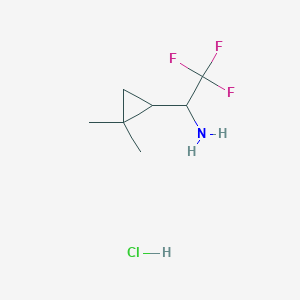
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840480.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2840483.png)
![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)
![(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2840489.png)
![3-(3-methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2840490.png)
![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(5-methylpyridin-2-yl)urea](/img/structure/B2840491.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2840492.png)
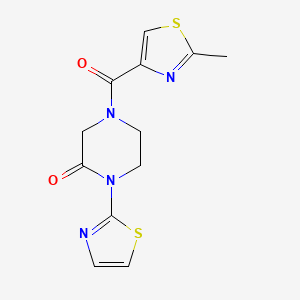
![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2840494.png)
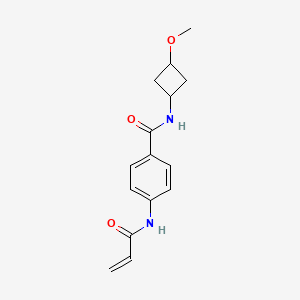
![Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2840497.png)
